molecular formula C16H22N4O2S2 B4580830 4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide

4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide

Cat. No. B4580830
M. Wt: 366.5 g/mol
InChI Key: GSTUZNJULRHFBX-UHFFFAOYSA-N
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Description

4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide is a useful research compound. Its molecular formula is C16H22N4O2S2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.11841830 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Applications

The compound has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it has been involved in the synthesis of thienopyridines and other fused derivatives through reactions that showcase its potential in creating novel heterocyclic structures with potential applications in various fields including medicinal chemistry (Harb, Hussein, & Mousa, 2006).

Antitumor and Antibacterial Agents

This compound has also been a key intermediate in the synthesis of novel compounds with significant antitumor and antibacterial activities. Research has shown that derivatives synthesized using this compound as a starting material have exhibited higher activity against liver, colon, and lung cancer cell lines than standard drugs, in addition to demonstrating high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Biological Activity Screening

Some derivatives of this compound have been screened for their biological activity, showing potential as agents for the treatment of various diseases. For example, compounds derived from this chemical structure have been evaluated for their in vitro activity against human tumor cell lines, revealing their potential as promising anticancer agents (Abdallah, 2002).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are synthesized using this compound, has shown significant anti-inflammatory and analgesic activities. These studies indicate its utility in the development of new therapeutic agents with COX-2 selectivity, offering potential benefits in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Insecticidal and Antibacterial Potential

Further studies have explored the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiation, evaluating their insecticidal and antibacterial potential. This research highlights the compound's role in creating pesticides and antimicrobial agents, demonstrating its broader applicability beyond medicinal chemistry (Deohate & Palaspagar, 2020).

properties

IUPAC Name

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c17-14-13-10-4-1-2-5-11(10)24-15(13)20-16(19-14)23-9-3-6-12(22)18-7-8-21/h21H,1-9H2,(H,18,22)(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTUZNJULRHFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCC(=O)NCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide
Reactant of Route 5
4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.